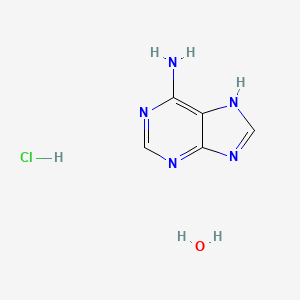
Adenine hydrochloride hydrate
Descripción general
Descripción
Adenine hydrochloride hydrate is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro . It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) . It has been used as a supplement in a rich medium for galactose induction during yeast cell culture .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C5H5N5 · HCl · xH2O . The molecular weight on an anhydrous basis is 171.59 g/mol .
Chemical Reactions Analysis
This compound plays a significant role in various chemical and biochemical roles in vivo and in vitro . It is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.60 g/mol . It is a powder form . The InChI key is MYRDTAUFFBYTHA-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Complexation with Metal Ions
Research has shown that adenine can form complexes with various alkali metal ions. These complexes, including both the A9 and A7 adenine tautomers, have been investigated through infrared multiple photon dissociation spectroscopy and electronic structure calculations. The study of these complexes is significant for understanding molecular interactions and structures in biological systems (Rajabi, Gillis, & Fridgen, 2010).
Biomedical Applications as a Chemosensor
Adenine is crucial in food safety and biomedical diagnostics. A ZnII metallosupramolecular polymer has been designed to act as a chemosensor for adenine. This polymer shows high selectivity for adenine molecules, highlighting adenine's potential in biomedical sensor applications (Chow, 2012).
Hydration Properties and Dielectric Spectroscopy
The hydration properties of adenine nucleotides have been studied using microwave dielectric spectroscopy. This research provides insights into the interaction of adenine with water molecules, which is essential for understanding cellular processes at the molecular level (Mogami et al., 2011).
Photophysical Properties
Studies on the ultraviolet photostability of adenine on gold and silicon surfaces offer valuable insights into the photochemistry of adenine, an important aspect for understanding its stability and behavior under different environmental conditions (Mateo-Martí, Pradier, & Martín-Gago, 2009).
Hydrogel Formation
Adenine has been tested for hydrogelation with various isomers of benzene tricarboxylic acid, leading to the formation of supramolecular complexes. This research is pivotal for applications in drug delivery and tissue engineering, where hydrogels play a crucial role (Sukul & Malik, 2011).
Nucleotide Transport in Plants
Research on adenine nucleotide transport in plants highlights its critical role in plant metabolism and physiology. Understanding these transport systems is vital for agricultural science and plant biology (Haferkamp, Fernie, & Neuhaus, 2011).
Mecanismo De Acción
Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, is a purine nucleobase with a wide range of chemical and biochemical roles in vivo and in vitro .
Target of Action
Adenine primarily targets the adenine phosphoribosyltransferase , DNA , and S-methyl-5’-thioadenosine phosphorylase . These targets play crucial roles in cellular metabolism and DNA synthesis.
Mode of Action
Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .
Biochemical Pathways
Adenine is a regulatory molecule and a component of DNA, RNA, cofactors (NAD, FAD), and signaling molecules (cAMP) . It plays a fundamental role in the synthesis of nucleic acids and is an integral part of the structure of many coenzymes . A modified form of adenosine monophosphate (cyclic AMP) is an important secondary messenger in the propagation of many hormonal stimuli .
Pharmacokinetics
Adenine is known to combine with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding amp, adp, and atp . These adenine derivatives perform important functions in cellular metabolism .
Result of Action
The action of adenine results in the formation of ATP, which drives many cellular metabolic processes by transferring chemical energy between reactions . Adenine is also an integral part of the structure of many coenzymes and plays a crucial role in the synthesis of nucleic acids .
Action Environment
It is known that this compound has been used in various experimental setups, such as a supplement in a rich medium for galactose induction during yeast cell culture .
Propiedades
IUPAC Name |
7H-purin-6-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRDTAUFFBYTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975961 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6055-72-7 | |
| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6055-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)